Enhanced Lipophilicity (XLogP3) Compared to the Unsubstituted Phenyl Analog
The introduction of a para-bromo substituent increases the computed lipophilicity (XLogP3) of the 3-azetidinamine scaffold from 0 for the parent 3-phenylazetidin-3-amine [1] to 0.7 for 3-(4-bromophenyl)-3-azetidinamine [2]. This represents a significant shift in the partition coefficient, which can favorably impact membrane permeability and central nervous system (CNS) penetration potential without introducing the stronger electron-withdrawing or metabolic liabilities of a chloro or fluoro group [3].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | 3-Phenylazetidin-3-amine: XLogP3 = 0 |
| Quantified Difference | +0.7 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
This property differentiation allows for a balanced and tunable increase in lipophilicity compared to the phenyl analog, which is critical for optimizing the ADME profile of lead compounds in drug discovery campaigns.
- [1] PubChem. (2025). 3-Phenylazetidin-3-amine (Computed Properties). CID 10057655. View Source
- [2] PubChem. (2025). 3-(4-Bromophenyl)-3-azetidinamine (Computed Properties). CID 71742112. View Source
- [3] Tarr, J. C., et al. (2017). Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and in vivo characterization of a series of 3-aminoazetidine-derived amides. Bioorganic & Medicinal Chemistry Letters, 27(13), 2990-2995. View Source
